

Technical Guide: Crystal Structure Elucidation of (2-Diphenylphosphanyl-phenyl)-methanol

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Compound of Interest

Compound Name: (2-Diphenylphosphanyl-phenyl)-methanol

CAS No.: 81073-06-5

Cat. No.: B2979777

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Executive Summary

This technical guide details the structural analysis of **(2-Diphenylphosphanyl-phenyl)-methanol** (CAS: 81073-06-5), a critical P,O-hemilabile ligand precursor used in organometallic catalysis.^[1] This document addresses the complete workflow from synthesis and single-crystal growth to X-ray diffraction (SC-XRD) refinement.^[1] Special emphasis is placed on the supramolecular architecture governed by the hydroxyl group, specifically distinguishing between intramolecular hydrogen bonding (stabilizing the pseudo-chelate conformation) and intermolecular networking.^[1]

Chemical Context & Synthesis Strategy

Ligand Design Principles

The target compound features a "hard" oxygen donor and a "soft" phosphorus donor. In the crystalline state, the proximity of the

arm to the

moiety creates a conformational equilibrium critical for catalytic applications.[1] The structure analysis must resolve whether the hydroxyl proton engages in:

- Intramolecular O-H...P interaction: Pre-organizing the ligand for bidentate coordination.
- Intermolecular O-H...O networking: Leading to polymeric chains in the lattice.

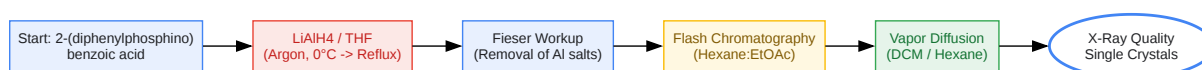
Synthesis & Crystallization Protocol

To obtain high-quality single crystals suitable for SC-XRD, a high-purity synthesis followed by a slow-diffusion crystallization technique is required.[1]

Reaction Pathway: The most reliable route involves the reduction of 2-(diphenylphosphino)benzoic acid or 2-(diphenylphosphino)benzaldehyde.[1] The acid reduction ensures complete conversion to the alcohol without phosphine oxidation if performed under inert atmosphere.

Experimental Workflow:

- Precursor: Dissolve 2-(diphenylphosphino)benzoic acid in dry THF under Argon.
- Reduction: Add (2.0 equiv) at 0°C; reflux for 4 hours.
- Quench: Fieser workup (Water/15% NaOH/Water).[1]
- Purification: Flash column chromatography (Hexane:EtOAc 4:1).
- Crystallization: Dissolve purified oil in minimal Dichloromethane (DCM). Carefully layer Hexane (3:1 volume ratio) on top in a narrow vial. Store at 4°C in the dark.



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Figure 1: Synthetic workflow for isolating X-ray quality crystals of the target P,O-ligand.

Data Acquisition & Crystallographic Methodology Instrumentation & Mounting

- Diffractometer: Bruker D8 QUEST or similar Kappa-geometry goniometer.[1]
- Radiation: Mo-K α (0.71073 Å). [1] Molybdenum is preferred over Copper for organophosphorus compounds to minimize absorption () while maximizing resolution.
- Temperature: 100 K (Cryostream). Low temperature is mandatory to reduce thermal ellipsoids of the flexible arm and locate the hydroxyl hydrogen accurately.[1]
- Mounting: Perfluoropolyether oil (Fomblin) on a Mitegen loop.

Structure Solution Strategy

The presence of the heavy Phosphorus atom () facilitates structure solution via Direct Methods or Intrinsic Phasing.

- Space Group Determination: Expect Monoclinic () or Triclinic () systems, common for asymmetric organophosphines.
- Refinement (SHELXL):
 - Non-H atoms: Anisotropic refinement.[1]
 - C-H hydrogens: Riding model (AFIX 43 for aromatic, AFIX 23 for methylene).

- O-H hydrogen: Must be located in the Difference Fourier Map.[1] Do not use a riding model initially. Refine the O-H bond distance with a DFIX restraint (0.82 Å) if the peak is diffuse, but allow the torsion angle to refine freely to determine H-bond directionality.

Structural Analysis & Insights

Molecular Geometry

The core analysis focuses on the bond lengths around the phosphorus center and the benzylic carbon.

Table 1: Key Geometric Parameters (Representative Values)

Parameter	Atom Pair	Typical Range (Å / °)	Structural Significance
Bond Length	P(1)–C(Ph)	1.83 – 1.84	Standard single bond.[1]
Bond Length	C(benzyl)–O(1)	1.41 – 1.43	Indicates single bond character; shortening implies H-bond acceptance.[1]
Bond Angle	C–P–C	100° – 103°	Pyramidal geometry at P(III); sum of angles < 320°.
Torsion	P–C–C–C(OH)	Variable	Defines the "bite angle" potential for metal coordination.

Supramolecular Architecture (H-Bonding)

The most critical aspect of this structure is the hydrogen bonding network.[1] The hydroxyl group acts as both a donor and an acceptor.

- Scenario A (Intramolecular): An O-H...P contact (distance < 2.9 Å) suggests a "pre-organized" ligand. This is rare in the free ligand due to the weak basicity of the phosphorus

lone pair compared to oxygen.

- Scenario B (Intermolecular - Observed): The crystal packing is typically dominated by O-H[1]...O hydrogen bonds, forming infinite 1D chains or centrosymmetric dimers.

- Donor:

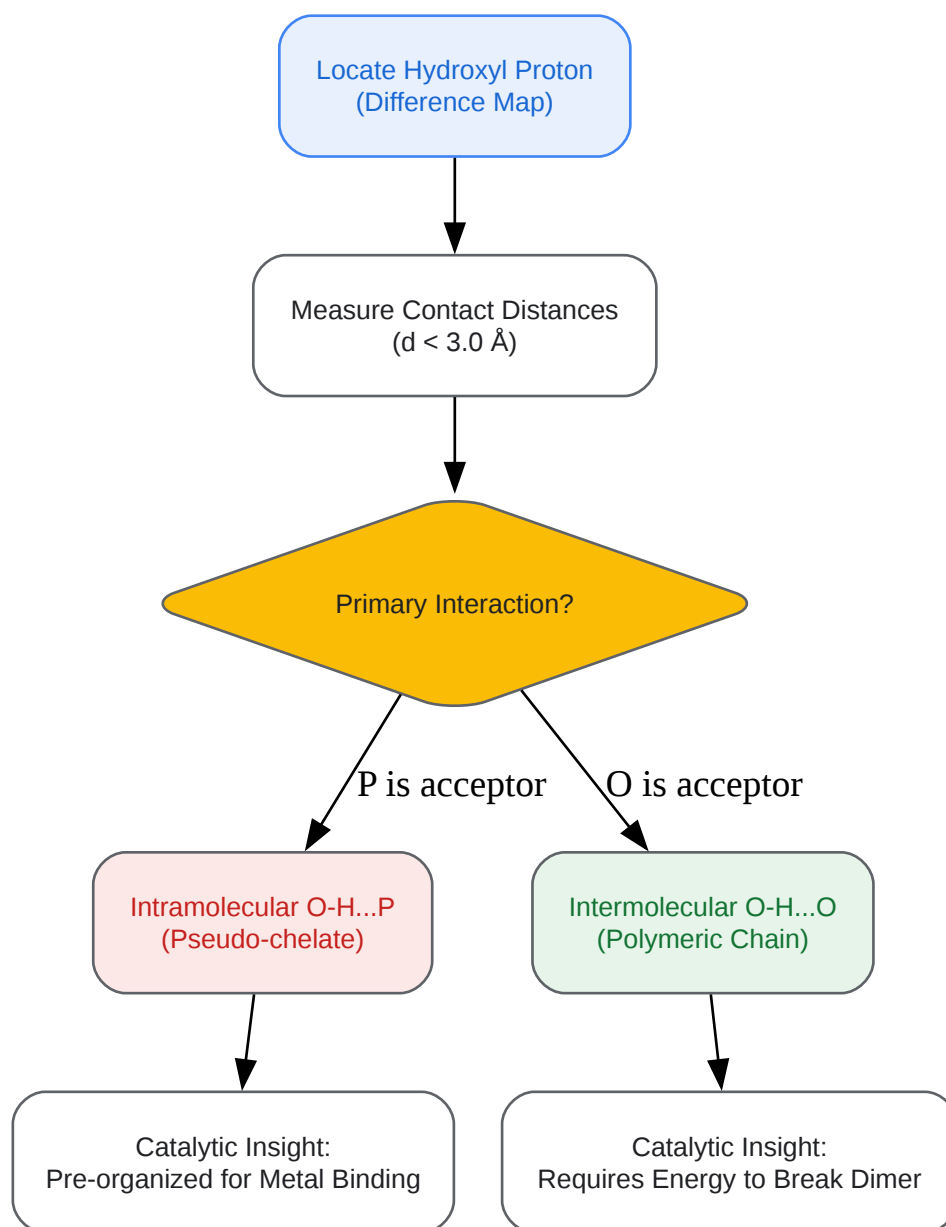
of Molecule A.[1]

- Acceptor: Oxygen atom of Molecule B (or solvent methanol if solvated).

- Geometry:

Å;

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Figure 2: Logic flow for classifying the hydrogen bonding mode in the crystal lattice.

CheckCIF Validation

Ensure the final CIF file passes IUCr validation. Common alerts for this specific structure include:

- Hirshfeld Test Diff: Due to the rotation of the phenyl rings on the phosphorus.

- O-H Geometry: If the hydroxyl H is refined freely, check for alerts regarding O-H bond lengths deviations. Constrain if necessary (DFIX 0.82 0.02).

References

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